molecular formula C14H19Cl2NO B14647824 2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol CAS No. 53500-54-2

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol

Katalognummer: B14647824
CAS-Nummer: 53500-54-2
Molekulargewicht: 288.2 g/mol
InChI-Schlüssel: UJFWBSOVNUQWDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol is an organic compound characterized by the presence of two chlorine atoms, a cyclohexylmethyl group, and an amino group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenol: Lacks the cyclohexylmethyl and amino groups, making it less complex.

    2,4-Dichloro-6-{[(methyl)amino]methyl}phenol: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

Uniqueness

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

53500-54-2

Molekularformel

C14H19Cl2NO

Molekulargewicht

288.2 g/mol

IUPAC-Name

2,4-dichloro-6-[(cyclohexylmethylamino)methyl]phenol

InChI

InChI=1S/C14H19Cl2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h6-7,10,17-18H,1-5,8-9H2

InChI-Schlüssel

UJFWBSOVNUQWDS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.